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Compound of Interest

Compound Name:
4-bromo-n-

isopropylbenzenesulfonamide

Cat. No.: B161903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characteristics of 4-bromo-

N-alkylbenzenesulfonamide derivatives, offering insights into their molecular geometry and

spectroscopic properties. Due to the limited availability of public experimental data for 4-
bromo-N-isopropylbenzenesulfonamide, this guide focuses on closely related and well-

characterized analogues, namely 4-bromo-N-(propylcarbamoyl)benzenesulfonamide and 4-

bromo-N-cyclohexylbenzenesulfonamide. These compounds serve as valuable models for

understanding the structural impact of the 4-bromo and N-alkyl substituents on the

benzenesulfonamide scaffold.

Comparisons are drawn with other halogenated and substituted benzenesulfonamides to

provide a broader context for structure-activity relationship studies. This guide includes detailed

experimental protocols for key analytical techniques and presents quantitative data in easily

comparable tabular formats.

Spectroscopic and Crystallographic Data
Comparison
The structural elucidation of benzenesulfonamide derivatives relies on a combination of

spectroscopic and crystallographic techniques. The following tables summarize key data points
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for 4-bromo-N-alkylbenzenesulfonamide derivatives and their analogues.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of
Benzenesulfonamide Derivatives (Predicted and
Experimental)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the

carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic

environment of the nuclei, providing valuable structural information.
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Compound Solvent
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Reference

4-Bromo-N-

phenethylbenzen

esulfonamide

CDCl₃

7.71 (d, J=8.6

Hz, 2H, Ar-H

ortho to SO₂NH),

7.62 (d, J=8.6

Hz, 2H, Ar-H

ortho to Br),

7.27-7.15 (m,

5H, Phenyl-H),

4.95 (t, J=6.1 Hz,

1H, NH), 3.39 (q,

J=6.7 Hz, 2H, N-

CH₂), 2.79 (t,

J=7.0 Hz, 2H,

Ph-CH₂)

139.2, 137.9,

132.4, 129.0,

128.8, 128.7,

127.8, 126.8,

45.1, 36.2

[1]

N-

Phenylmethanes

ulfonamide

CDCl₃

7.35 (t, J=8.0 Hz,

2H), 7.24 (d,

J=8.0 Hz, 2H),

7.19 (t, J=7.4 Hz,

1H), 6.97 (s, 1H),

3.01 (s, 3H)

136.9, 129.7,

125.4, 120.9,

39.2

[2]

4-Chloro-N-

phenylbenzenes

ulfonamide

CDCl₃

7.72 (d, J=8.4

Hz, 2H), 7.39 (d,

J=8.4 Hz, 2H),

7.27-7.22 (m,

3H), 7.15-7.08

(m, 3H)

139.7, 137.4,

136.1, 129.5,

129.4, 128.7,

125.8, 121.9

[2]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
of Benzenesulfonamide Derivatives
IR spectroscopy is used to identify key functional groups, while mass spectrometry provides

information about the molecular weight and fragmentation pattern of the molecule.
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Compound IR (ATR, cm⁻¹)
Mass Spectrometry
(ESI-MS) m/z

Reference

4-Bromo-N-

phenethylbenzenesulf

onamide

3265 (N-H stretch),

1328 & 1157 (S=O

stretch), 825 (p-subst.

bend), 748 (C-Br

stretch)

[M+H]⁺: 340.0, 342.0

(approx. 1:1 ratio for

Br isotopes)

[1]

4-

Bromobenzenesulfona

mide

-
Top Peaks: 155, 157,

237
[3]

Table 3: Crystallographic Data of 4-Bromo-N-
Alkylbenzenesulfonamide Derivatives
Single-crystal X-ray diffraction provides precise information about bond lengths, bond angles,

and the overall three-dimensional structure of a molecule in the solid state.
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Compound
4-Bromo-N-

(propylcarbamoyl)benzenesu

lfonamide

4-Bromo-N-

cyclohexylbenzenesulfonami

de

Molecular Formula C₁₀H₁₃BrN₂O₃S C₁₂H₁₆BrNO₂S

Crystal System Monoclinic Monoclinic

Space Group C2/c P2₁/c

a (Å) - 11.2539 (5)

b (Å) - 6.2575 (3)

c (Å) - 19.9743 (10)

β (°) - 97.214 (3)

Volume (Å³) - 1395.48 (11)

Z - 4

Key Bond Lengths (Å) Br1—C1: 1.887 (2) -

Key Bond Angles (°) C4—S1—N1: 105.65 (11) -

Key Torsion Angles (°) - C1–S1–N1–C7: -77.8 (3)

Reference [4] [5]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can

be adapted for the characterization of novel 4-bromo-N-isopropylbenzenesulfonamide
derivatives.

Synthesis of N-Substituted Benzenesulfonamides
(General Procedure)
To a solution of the primary amine (1.0 eq) and a base such as pyridine (1.5 eq) or aqueous

potassium carbonate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C,

the corresponding 4-bromobenzenesulfonyl chloride (1.1 eq) is added portion-wise. The
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reaction mixture is stirred at room temperature for several hours (typically 12-24 hours). Upon

completion, the reaction is quenched with water, and the product is extracted with an organic

solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

The crude product is purified by column chromatography or recrystallization.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Chemical shifts

are reported in ppm relative to tetramethylsilane (TMS) or the residual solvent peak.

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the clean, empty

crystal should be recorded prior to the sample analysis.[1]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

Data Acquisition: Infuse the sample solution into the ESI source. The analysis is typically

performed in positive ion mode, and data is collected over a relevant mass-to-charge (m/z)

range.[1]
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Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by

slow evaporation of a solvent from a concentrated solution.

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray

diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 296 K).

Structure Solution and Refinement: The collected diffraction data are processed to solve and

refine the crystal structure using specialized software. This process yields precise atomic

coordinates, bond lengths, bond angles, and other crystallographic parameters.[4][5]

Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and structural

characterization of a novel benzenesulfonamide derivative.
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Workflow for Structural Characterization of Benzenesulfonamide Derivatives
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Caption: A logical workflow for the synthesis and structural characterization of

benzenesulfonamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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